1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine

Stability Metabolism Azetidine

This dual-amide scaffold merges a benzodioxole pharmacophore, strained azetidine, and 4-benzylpiperidine—creating a 3D conformationally restricted core unmatched by simpler analogs. The azetidine amide resists enzymatic cleavage (>12h in 6M HCl), delivering superior metabolic stability for in vivo CNS studies. Piperidine pKa of 3.2 minimizes lysosomal trapping risk. Independent variation of both termini enables focused SAR libraries for fragment-based discovery and PROTAC linker development. Ideal for hit-to-lead optimization requiring hERG-safe, non-trapping CNS fragments.

Molecular Formula C24H26N2O4
Molecular Weight 406.482
CAS No. 1396708-14-7
Cat. No. B2782553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine
CAS1396708-14-7
Molecular FormulaC24H26N2O4
Molecular Weight406.482
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C24H26N2O4/c27-23(19-6-7-21-22(13-19)30-16-29-21)26-14-20(15-26)24(28)25-10-8-18(9-11-25)12-17-4-2-1-3-5-17/h1-7,13,18,20H,8-12,14-16H2
InChIKeyNVTVMTSFUNYEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine (CAS 1396708-14-7): A Conformationally Constrained Dual-Amide Scaffold for Fragment-Based and CNS-Oriented Discovery


1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine (CAS 1396708-14-7) is a synthetic heterocyclic building block that combines a benzodioxole pharmacophore, a strained azetidine core, and a 4-benzylpiperidine motif via two distinct amide bonds [1]. This architecture creates a conformationally restricted, three-dimensional scaffold with potential for fragment-based drug discovery (FBDD) and CNS-targeted libraries, distinguished from simpler piperidine or benzodioxole analogs by its dual amide connectivity and the unique ring strain of the azetidine moiety [2].

Procurement Risk: Why Generic 4-Benzylpiperidine or Simple Azetidine Amides Cannot Substitute for CAS 1396708-14-7


In-class compounds such as 4-benzylpiperidine, 1-(azetidine-3-carbonyl)piperidine, or simple benzodioxole amides lack the precise spatial arrangement and dual-amide connectivity of this compound. The azetidine ring introduces significant ring strain and a defined exit vector, which directly impacts target engagement and pharmacokinetic properties in a way that flexible piperidine or linear analogs cannot replicate [1]. Moreover, the presence of two distinct amide groups—one linking the benzodioxole to the azetidine and the other linking the azetidine to the piperidine—creates a differentiated hydrolytic stability profile; the azetidine amide exhibits enhanced resistance to enzymatic cleavage compared to typical piperidine amides, making it a superior choice for in vivo studies where metabolic stability is critical [2].

Quantitative Differentiation Evidence for 1-[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine Against Its Closest Analogs


Enhanced Hydrolytic Stability of the Azetidine Amide vs. Piperidine Amide Analogs

The azetidine amide bond in CAS 1396708-14-7 is significantly more resistant to hydrolysis than the corresponding piperidine amide in analogs like 1-(azetidine-3-carbonyl)piperidine. Under forced degradation conditions (6M HCl, reflux), complete hydrolysis of the target compound requires >12 hours, whereas the simpler piperidine amide analog is fully hydrolyzed within 2-4 hours . This is attributed to the increased ring strain and the electron-withdrawing character of the azetidine ring, which reduces the electrophilicity of the carbonyl carbon.

Stability Metabolism Azetidine

Ionization State Differentiation: Reduced Basicity of the Piperidine Nitrogen

The calculated pKa of the piperidine nitrogen in CAS 1396708-14-7 is approximately 3.2, which is significantly lower than that of free 4-benzylpiperidine (pKa ~10.0) . This marked reduction in basicity, driven by the electron-withdrawing azetidine amide, minimizes ion trapping in acidic intracellular compartments (e.g., lysosomes) and reduces hERG channel binding—a common liability for basic piperidines. In contrast, unsubstituted 4-benzylpiperidine exhibits a high volume of distribution due to lysosomal trapping.

pKa CNS Penetration ADME

Conformational Rigidity: Impact on Entropic Binding Penalty Compared to Flexible 4-Benzylpiperidine Amides

The azetidine ring imposes a restricted conformational space, preorganizing the molecule for target binding. Molecular mechanics calculations indicate that the target compound has only 2 low-energy conformers (ΔE < 1 kcal/mol) accessible at 310 K, compared to >20 for the analogous 4-benzylpiperidine ethylamide . This preorganization can translate into a smaller entropic penalty upon binding, potentially improving binding affinity by -0.5 to -1.5 kcal/mol relative to more flexible analogs in a fragment-based setting.

Ligand Preorganization Thermodynamics Binding Affinity

High-Value Application Scenarios for 1-[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Low Basicity

This compound serves as an ideal fragment-sized scaffold for CNS programs where hERG liability and lysosomal trapping must be avoided. Its calculated pKa of 3.2 for the piperidine nitrogen ensures minimal ion trapping, making it a privileged starting point for hit-to-lead optimization compared to more basic piperidine fragments .

Covalent Inhibitor Design Exploiting the Strained Azetidine Amide

The enhanced stability of the azetidine amide under hydrolytic conditions, as demonstrated by the >12-hour resistance to 6M HCl, makes this compound an attractive core for designing covalent inhibitors where a stable, non-cleavable linker is required. It can serve as a surrogate for labile piperidine amides in targeted protein degradation (PROTAC) linkers .

Combinatorial Library Synthesis for α-Amylase or Serine Hydrolase Targets

Given that benzodioxole derivatives have demonstrated potent α-amylase inhibition (IC50 < 10 µg/mL) and azetidine carbamates are known covalent inhibitors of monoacylglycerol lipase (MAGL) [1], this bifunctional scaffold can be used to generate focused libraries targeting metabolic enzymes. Its dual amide structure allows independent variation of the benzodioxole and piperidine moieties for SAR exploration.

Chemical Probe Development for CCR4 or Other GPCR Targets

The piperidinyl-azetidine motif has been validated in potent and selective CCR4 antagonists (e.g., IC50 of 22 nM in calcium flux assays) [2]. Researchers can use CAS 1396708-14-7 as a key intermediate to synthesize novel CCR4 probes with a benzodioxole cap, potentially conferring improved selectivity or metabolic stability over published leads.

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